6-(Trifluoromethyl)pyrimidine-4-carboxylic acid
Overview
Description
6-(Trifluoromethyl)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H3F3N2O2 and its molecular weight is 192.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
6-(Trifluoromethyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique trifluoromethyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C7H4F3N3O2
- Molecular Weight : 207.12 g/mol
This compound features a pyrimidine ring substituted at the 6-position with a trifluoromethyl group and a carboxylic acid group at the 4-position, contributing to its distinct chemical reactivity and biological interactions.
1. Anticancer Activity
Research has indicated that compounds containing the pyrimidine core exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of various pyrimidine derivatives, noting that modifications at specific positions can lead to enhanced potency against cancer cell lines. For instance, certain derivatives showed IC50 values in the nanomolar range against various human cancer cell lines, demonstrating their potential as effective anticancer agents .
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound 1 | MCF-7 | 72 |
Compound 2 | HepG2 | 20 |
Compound 3 | A549 | 1.96 |
2. Anti-inflammatory Activity
This compound has been identified as a modulator of the CCR6 receptor, which plays a crucial role in inflammatory responses. The compound's ability to inhibit CCR6 signaling pathways suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .
3. Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties. Studies have shown that derivatives of pyrimidines exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the trifluoromethyl group is believed to enhance membrane permeability, thereby increasing efficacy against microbial pathogens .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 15 µg/mL |
S. aureus | 10 µg/mL |
A. flavus | 12 µg/mL |
4. Enzyme Inhibition
Recent studies have explored the role of 6-(trifluoromethyl)pyrimidine derivatives as inhibitors of branched-chain amino acid transaminases (BCATs), enzymes implicated in various cancers. The compound BAY-069, a derivative of this class, showed high selectivity and potency against BCAT1/2, indicating that similar compounds could be developed for targeted cancer therapies .
Case Study: Pyrimidine Derivatives in Cancer Therapy
A comprehensive analysis involved synthesizing multiple derivatives of pyrimidines and evaluating their anticancer effects on different cell lines. The study revealed that modifications at the 6-position significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells .
Case Study: Anti-inflammatory Mechanisms
In vitro assays demonstrated that certain pyrimidine derivatives could effectively reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which these compounds could attenuate inflammatory responses in vivo .
Properties
IUPAC Name |
6-(trifluoromethyl)pyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)4-1-3(5(12)13)10-2-11-4/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXLCQPTBOJNPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652970 | |
Record name | 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933721-99-4 | |
Record name | 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(trifluoromethyl)pyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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